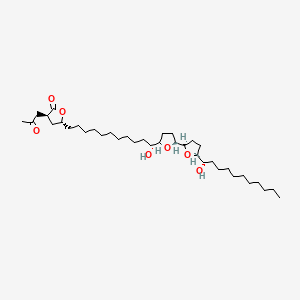

Bullatacinone

説明

特性

分子式 |

C37H66O7 |

|---|---|

分子量 |

622.9 g/mol |

IUPAC名 |

(3S,5R)-5-[(11R)-11-hydroxy-11-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3/t29-,30-,31+,32-,33-,34-,35-,36-/m1/s1 |

InChIキー |

KGGVWMAPBXIMEM-ZRTAFWODSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |

異性体SMILES |

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@@H]3C[C@H](C(=O)O3)CC(=O)C)O)O |

正規SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |

同義語 |

2,4-cis-asimicinone 2,4-trans-asimicinone asimicinone bullatacinone |

製品の起源 |

United States |

Context Within Natural Products Chemistry Research

Annonaceous acetogenins (B1209576), including Bullatacinone, represent a fascinating area of natural products chemistry due to their complex structures and potent bioactivities. These compounds are characterized by a long aliphatic chain containing tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings, often flanked by hydroxyl groups, and terminating in a characteristic α,β-unsaturated γ-lactone ring. researchgate.net The intricate stereochemistry of these molecules presents a significant challenge for total synthesis, driving innovation in synthetic methodologies.

The primary mechanism of action for many Annonaceous acetogenins is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. nih.gov This disruption of cellular energy production is a key factor in their cytotoxic and antitumor effects. The remarkable potency of compounds like this compound, often exceeding that of conventional chemotherapeutic agents, has positioned them as promising leads for the development of new anticancer drugs. researchgate.net

Historical Perspectives on Bullatacinone Research and Discovery

The journey of Annonaceous acetogenins (B1209576) research began in 1982 with the isolation of uvaricin. nih.gov However, the discovery of Bullatacinone is intrinsically linked to the pioneering work of Dr. Jerry L. McLaughlin and his research group at Purdue University. Through a process known as activity-directed fractionation, where extracts of Annona bullata and later Annona squamosa were systematically separated and tested for their biological activity (often using the brine shrimp lethality assay), this compound and its close relative, bullatacin (B1665286), were isolated and characterized in the late 1980s and early 1990s. researchgate.netnih.govnih.gov

This meticulous work involved extensive use of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the complex structures of these molecules. The discovery of this compound was a significant milestone, highlighting the incredible chemical diversity within the Annonaceae family and providing researchers with a highly potent molecular probe to study mitochondrial function and cancer cell biology.

| Milestone | Year | Key Researchers/Institution | Significance |

| First Annonaceous acetogenin (B2873293), uvaricin, isolated | 1982 | Jolad et al. | Sparked interest in this class of compounds. nih.gov |

| Isolation and characterization of bullatacin and this compound from Annona bullata | 1989 | J.L. McLaughlin et al. (Purdue University) | Identified highly potent cytotoxic acetogenins. nih.gov |

| Isolation of bullatacin and this compound from Annona squamosa | 1990 | J.L. McLaughlin et al. (Purdue University) | Confirmed a new, abundant source for these compounds. nih.gov |

| Elucidation of the mechanism of action as Complex I inhibitors | Early 1990s | Multiple research groups | Provided a molecular basis for their cytotoxicity. nih.gov |

Current Research Landscape and Unaddressed Scientific Questions

Botanical Sources and Distribution within Annonaceae

This compound, a keto-lactone acetogenin, has been identified in several species within the Annona genus. The distribution is not uniform, with some species serving as more abundant sources than others.

Annona bullata, a species native to Cuba, is the original and a primary source from which this compound was first isolated. nih.govpurdue.edu Early research involving bioactivity-directed fractionation of crude extracts from the bark of A. bullata led to the discovery of this compound alongside the closely related compound, Bullatacin (B1665286). nih.govpurdue.edu These initial studies established A. bullata as a crucial resource for obtaining this potent acetogenin, and much of the foundational research on this compound's structure and activity was conducted on material derived from this plant. nih.govresearchgate.netcapes.gov.br The isolation work highlighted the bark as a key plant part for sourcing the compound. purdue.edu

Following its initial discovery, research expanded to other members of the Annonaceae family, revealing a broader distribution of this compound.

Annona squamosa : Commonly known as the sugar apple, Annona squamosa has been identified as another significant source of this compound. naturalproducts.net Activity-directed fractionation of the stem bark of A. squamosa successfully isolated both Bullatacin and this compound, demonstrating that this widely cultivated species is an abundant alternative source for these compounds. nih.govacs.org The presence of this compound has also been reported in the leaves. silae.it

Annona muricata : Known as soursop or graviola, the leaves and seeds of Annona muricata also contain a variety of acetogenins, including this compound. um.edu.mynih.gov Studies have confirmed its presence among other terminally hydroxylated annonaceous acetogenins in this species. um.edu.my While the leaves are a source, the seeds have also been investigated for their acetogenin content. rjpponline.org

Annona reticulata : Research has also confirmed the presence of this compound and its epimer, 2,4-cis-isoannonareticin, in the seeds of Annona reticulata, commonly called the custodian's apple or bullock's heart. researchgate.netijpsr.com

The following table summarizes the key botanical sources of this compound.

| Species Name | Common Name | Plant Part(s) Containing this compound | References |

| Annona bullata | - | Bark | nih.govpurdue.educapes.gov.br |

| Annona squamosa | Sugar Apple | Stem Bark, Leaves | nih.govacs.orgsilae.it |

| Annona muricata | Soursop, Graviola | Leaves, Seeds | um.edu.mynih.govrjpponline.org |

| Annona reticulata | Bullock's Heart, Custard Apple | Seeds | researchgate.netijpsr.com |

Research Methodologies for Extraction and Purification

The isolation of this compound from its natural sources is a multi-step process that requires a combination of extraction and purification techniques to separate it from a complex mixture of other phytochemicals.

High-resolution chromatographic methods are essential for purifying this compound to a degree suitable for structural elucidation and bioactivity studies.

Preparative High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone for the final purification stages of acetogenins. ecomole.com Following initial fractionation, preparative HPLC using reversed-phase columns (e.g., C18) allows for the separation of closely related isomers and analogues. researchgate.netresearchgate.net For instance, a pair of this compound isomers epimeric at the C-2 position were successfully separated from Annona reticulata using preparative thin-layer chromatography (TLC), a related chromatographic principle. researchgate.net

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of sensitive compounds like acetogenins. It has been noted as a promising method for the separation of annonaceous acetogenins, providing an effective alternative to traditional column chromatography for purifying compounds like this compound from crude extracts. acs.orgdntb.gov.ua

The general workflow often involves initial separation by open column chromatography followed by preparative HPLC for final purification. researchgate.netscientific.net

Solvent extraction is the critical first step in isolating this compound from plant material. The choice of solvent is crucial for efficiently extracting acetogenins while minimizing co-extraction of undesirable compounds.

The process typically begins with the air-drying and powdering of the plant material, such as the bark or leaves. silae.itum.edu.my A common approach is successive solvent extraction, where the material is extracted with a series of solvents of increasing polarity. silae.it For acetogenins, ethanol (B145695) is frequently used for the initial extraction. purdue.edu The resulting crude ethanol extract is then partitioned between different immiscible solvents to achieve a preliminary separation. For example, a chloroform (B151607) extract of Annona muricata seeds was found to be particularly rich in bioactive acetogenins. um.edu.my Modern extraction techniques aim to optimize this process for efficiency and to reduce solvent consumption. epa.govnih.govorganomation.com The selection of solvents with appropriate polarity is key to targeting the slightly polar acetogenin molecules. researchgate.net After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to concentrate the extract before it undergoes chromatographic purification. researchgate.net

Sustainable Sourcing and Cultivation Research for Research Materials

The reliance on wild or cultivated plants for critical research compounds like this compound necessitates a focus on sustainable sourcing. Several Annona species are cultivated worldwide for their edible fruits, which provides a potential source of research material from agricultural byproducts. rsisinternational.orgresearchgate.netijfmr.com For instance, Annona squamosa is a widely grown fruit tree, and its bark and leaves, which contain this compound, could be sourced as part of agricultural operations. acs.orgijfmr.com

Research into the use of agricultural residues, such as those from Annona muricata fruit pulp processing, is underway to create value-added products like biopolymers. mdpi.com This circular economy approach could be extended to the sourcing of phytochemicals. Furthermore, studies on the cultivation requirements for Annona species, including optimal soil types and climate conditions, support the potential for establishing dedicated, sustainable cultivation programs to ensure a consistent supply of plant material for research without depleting natural populations. rsisinternational.orgijfmr.com Developing resilient sourcing strategies and exploring cultivation can provide a stable and environmentally responsible supply chain for important bioactive compounds. annona.nl

Polyketide Origin and Elucidation of Precursor Molecules

Annonaceous acetogenins, including this compound, are believed to originate from a polyketide biosynthetic pathway sysrevpharm.orgmdpi.comresearchgate.netmdpi.com. These compounds are derivatives of long-chain fatty acids, typically C32 or C34, although C35 or C37 chains have also been reported sysrevpharm.orgmdpi.comresearchgate.netresearchgate.nettaylorandfrancis.com. The fundamental principle of polyketide biosynthesis involves the repetitive condensation of small carboxylic acid units, primarily acetate (B1210297) (derived from acetyl-CoA) and malonate (derived from malonyl-CoA), in a process analogous to fatty acid synthesis mdpi.complos.org.

The proposed biosynthetic scheme for acetogenins suggests that a long-chain fatty acid precursor is elongated through successive condensations catalyzed by polyketide synthases (PKSs) mdpi.complos.org. A distinguishing feature of ACGs is the presence of a terminal methyl-substituted α,β-unsaturated γ-lactone (or ketolactone) moiety, which is formed by the combination of the terminal carboxylic acid of the fatty acid chain with a 2-propanol unit at the C-2 position sysrevpharm.orgmdpi.comresearchgate.nettaylorandfrancis.com. The characteristic tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings, which are central to the structure of this compound, are hypothesized to arise from the polyepoxidation of an unconjugated polyene precursor, followed by a series of domino cyclization reactions mdpi.comresearchgate.net. While direct experimental studies specifically elucidating the precise precursor molecules and initial steps for this compound are limited, the structural commonalities among Annonaceous acetogenins strongly support this polyketide origin, with various proposed biosynthetic intermediates being isolated alongside the final products researchgate.netresearchgate.net.

Table 1: Key Precursor Molecules in Polyketide Biosynthesis

| Compound Name | PubChem CID | Role in Biosynthesis |

| Acetyl-CoA | 444930 | Starter unit for polyketide synthesis |

| Malonyl-CoA | 104773 | Extender unit for polyketide synthesis |

| Propionyl-CoA | 643888 | Alternative starter unit for some polyketides |

| Methylmalonyl-CoA | 104774 | Alternative extender unit for some polyketides |

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of polyketides is orchestrated by a class of multifunctional enzymes known as polyketide synthases (PKSs) plos.orgresearchgate.net. These large enzymatic complexes are structurally and functionally related to fatty acid synthases (FASs) plos.org. PKSs typically comprise multiple catalytic domains, including acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP) domains, which are essential for the iterative condensation of acyl units researchgate.net. Additional domains such as β-ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) are responsible for modifying the β-keto group during chain elongation researchgate.net.

For Annonaceous acetogenins, the formation of the complex THF/THP ring systems is suggested to involve enzymes that catalyze polyepoxidation of the polyene chain, followed by subsequent cyclization events mdpi.comresearchgate.net. While general PKS mechanisms are well-understood, specific enzymes directly responsible for the unique cyclization and hydroxylation patterns leading to this compound's structure have not been fully characterized in the literature. Research on other polyether natural products suggests the involvement of flavin-epoxidase and epoxide hydrolase genes in directing oxidative cyclization processes, which may offer analogous enzymatic functions for ACG biosynthesis researchgate.net. However, the precise enzymatic machinery specific to this compound remains an area requiring further detailed investigation.

Genetic and Enzymatic Basis of this compound Biosynthesis

The genes encoding the enzymes responsible for the production of specialized metabolites, such as polyketides, are often organized into biosynthetic gene clusters (BGCs) within the organism's genome nih.govmdpi.comgoogle.com. These gene clusters are typically co-regulated and located in close physical proximity nih.gov. The identification and characterization of such BGCs are crucial for understanding the complete biosynthetic pathway of natural products.

Recent genomic studies have begun to shed light on the genetic basis of Annonaceous acetogenin biosynthesis. For instance, a putative acetogenin biosynthetic gene cluster (BGC1, specifically genes Ach20829-Ach20837) has been identified in the genome of Annona cherimola (cherimoya) researchgate.netnih.govresearchgate.netmdpi.com. This cluster was predicted to synthesize polyketides by bioinformatics tools such as plantiSMASH researchgate.netmdpi.com. The genes within this identified cluster are hypothesized to encode enzymes involved in the synthesis of the three main structural components of ACGs: the lactone ring, the tetrahydrofuran rings, and the long-chain fatty acid backbone researchgate.net. While this discovery represents a significant step forward, the specific genes within this cluster responsible for the biosynthesis of this compound, and the precise enzymatic functions they encode, require further detailed molecular and biochemical characterization.

Metabolic Engineering Strategies for Enhanced Production in Research Systems

Metabolic engineering is a powerful biotechnological approach aimed at optimizing genetic and regulatory processes within cells to enhance the production of desired compounds researchgate.netnih.gov. For natural products like this compound, which are often obtained in low yields from their natural plant sources, metabolic engineering offers a promising avenue for sustainable and scalable production mdpi.com.

General strategies in metabolic engineering include:

Blocking competing metabolic pathways: Redirecting metabolic flux away from undesirable side reactions towards the desired product pathway nih.gov.

Heterologous gene expression: Introducing the biosynthetic gene cluster, or specific genes from it, into a more amenable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli) that can be more easily cultivated and manipulated for production taylorandfrancis.comnih.gov.

Enzyme engineering: Modifying existing enzymes to improve their catalytic efficiency or substrate specificity nih.gov.

The identification of a putative biosynthetic gene cluster for Annonaceous acetogenins in Annona cherimola provides a foundational resource for future metabolic engineering efforts researchgate.netnih.govresearchgate.netmdpi.com. By leveraging this genetic information, researchers could potentially reconstruct and optimize the this compound biosynthetic pathway in microbial cell factories. This approach could overcome limitations such as the low natural abundance and complex extraction procedures associated with plant-derived acetogenins mdpi.com. While specific metabolic engineering studies focused solely on this compound production are not extensively documented, the principles applied to other polyketides and nutraceuticals are directly applicable mdpi.com. The development of acetogenin mimetics, where complex structural features like THF rings are simplified, also highlights a synthetic biology approach to create bioactive compounds, though this differs from engineering the natural biosynthetic pathway plos.orgnih.govnih.gov.

Advanced Analytical Characterization Techniques in Bullatacinone Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques play a pivotal role in the structural elucidation of Bullatacinone, providing detailed insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-resolution techniques, is indispensable for determining the intricate carbon skeleton and the positions of functional groups in this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) NMR spectra are routinely employed. For instance, the carbon skeletons of new acetogenins (B1209576), including this compound, have been determined using ¹H-NMR and ¹³C-NMR, often complemented by two-dimensional (2D) techniques such as Correlated Spectroscopy (COSY) purdue.edugoogle.comnih.govnih.govacs.orgacs.org.

Detailed NMR analysis helps in assigning specific proton and carbon resonances to the α,β-unsaturated γ-lactone moiety and the adjacent bis-THF ring system, which are characteristic features of this compound google.com. The presence of hydroxyl groups is often indicated by broad absorption peaks in infrared (IR) spectroscopy and confirmed by the appearance of acetate (B1210297) methyl resonances in the ¹H-NMR spectrum of acetylated derivatives google.com. For example, the ¹H-NMR and ¹³C-NMR spectra of this compound and its derivatives have been analyzed to elucidate their structures, including the location of hydroxyl groups nih.gov.

While solution-state NMR is widely used, solid-state NMR (SSNMR) offers unique advantages for studying compounds in their solid form, providing information on molecular conformation and intermolecular organization rsc.orgpreprints.orgnih.gov. Although specific detailed solid-state NMR data for this compound were not extensively detailed in the search results, SSNMR is a powerful tool for elucidating structural, dynamic, and compositional properties of chemical compounds, including complex natural products preprints.orgnih.gov.

Mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation patterns, which aid in structural confirmation. High-Resolution Mass Spectrometry (HR-MS) is used to obtain precise mass measurements, allowing for the accurate determination of the molecular formula. For this compound, the molecular weight has been determined as 622, and its molecular formula deduced as C₃₇H₆₆O₇ by high-resolution Fast Atom Bombardment (FAB) mass spectrometry, which yielded a molecular ion peak ([M+H]⁺) at m/z 623.4865, closely matching the calculated exact mass of 623.4887 google.com.

Various ionization techniques, such as Chemical Ionization Mass Spectrometry (CIMS) and Electron Ionization Mass Spectrometry (EIMS), are employed to generate characteristic fragmentation patterns. Analysis of these fragmentation patterns, particularly from trimethylsilyl (B98337) (TMSi) derivatives, helps in determining the positions of the tetrahydrofuran (B95107) rings and functional groups (hydroxyl, ketone) along the hydrocarbon chain google.comnih.govresearchgate.netthieme-connect.com. For instance, EIMS of TMSi and tri-d₉-TMSi derivatives has been used to establish the location of fragments and hydroxyl groups along the aliphatic chains of related acetogenins google.com. MS/MS (tandem mass spectrometry) provides further structural details by fragmenting selected ions, allowing for a more in-depth analysis of the compound's architecture researchgate.net.

A summary of mass spectrometry data for this compound:

| Technique | Molecular Weight (amu) | Molecular Formula | [M+H]⁺ (m/z) | Exact Mass (calculated) | Reference |

| FAB-MS | 622 | C₃₇H₆₆O₇ | 623.4865 | 623.4887 | google.com |

| CIMS | 622.480855 (neutral) | C₃₇H₆₆O₇ | 623 | 622.480855 (neutral) | metabolomicsworkbench.orgmitoproteome.org |

The determination of absolute stereochemistry is critical for complex natural products like this compound, as different stereoisomers can exhibit distinct biological activities. Chiroptical spectroscopy, such as Circular Dichroism (CD), is a powerful tool for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about their absolute configuration thieme-connect.compsu.edudntb.gov.ua.

CD spectra have been utilized in the determination of the absolute configuration of acetogenins, including the terminal γ-lactone moiety, which is a key structural feature of this compound thieme-connect.compsu.edu. While specific detailed CD data for this compound were not extensively provided, the technique is generally applied to elucidate the stereochemical relationships between chiral centers within the molecule researchgate.netresearchgate.net.

Chromatographic Approaches for Purity Assessment and Quantification

Chromatographic methods are essential for the isolation, purification, purity assessment, and quantification of this compound from complex natural extracts.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly efficient technique for the separation, identification, and quantification of compounds in complex mixtures. It offers superior resolution and speed compared to traditional HPLC. UPLC-MS is particularly valuable for the analysis of Annonaceous acetogenins due to their structural similarities and the presence of various isomers in natural sources.

HPLC, a precursor to UPLC, has been used for the separation of acetogenins, including this compound, from plant extracts google.compsu.eduscienceopen.com. The combination with mass spectrometry (LC/MS) allows for the detection and identification of numerous acetogenins, even in crude fractions thieme-connect.com. This integrated approach ensures both the separation of this compound from co-eluting compounds and its sensitive detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. While this compound itself is a large, relatively non-volatile compound, GC-MS can be employed for analyzing volatile profiles of plant extracts containing acetogenins or for identifying metabolites after chemical or biological transformations.

Preclinical Pharmacological and Biological Activities: Mechanistic Investigations

Antineoplastic Activities in Cancer Research Models

Bullatacinone is identified as a highly potent bioactive acetogenin (B2873293). nih.gov, metabolomicsworkbench.org, mitoproteome.org Research has demonstrated its selective cytotoxic effects across a range of human tumor cell lines. nih.gov Notably, this compound has shown selective cytotoxicity specifically against MCF-7 human breast carcinoma cells. nih.gov In certain susceptible cell lines, its effective dose 50 (ED50) values were reported to be exceptionally low, ranging from 10^(-12) to 10^(-15) micrograms/ml. nih.gov Furthermore, this compound has been mentioned in studies involving gastric cancer cell lines. mitoproteome.org

Table 1: Antineoplastic Potency of this compound in Cancer Cell Lines

| Compound | Cancer Cell Line | ED50 Value (µg/ml) | Reference |

| This compound | Susceptible human tumor cell lines | 10^(-12) - 10^(-15) | nih.gov |

| This compound | MCF-7 human breast carcinoma | Selective cytotoxicity observed | nih.gov |

Induction of Apoptosis Mechanisms in Cancer Cell Lines

While Annonaceous acetogenins (B1209576), as a class to which this compound belongs, are reported to induce cytotoxicity through mechanisms such as the inhibition of ATP synthesis by blocking mitochondrial complexes, and the promotion of apoptosis via the upregulation of Bax and downregulation of Bcl2, specific detailed mechanistic investigations directly attributing these precise apoptotic pathways (e.g., direct mitochondrial pathway activation, caspase activation, or death receptor pathway engagement) solely to this compound were not extensively detailed in the provided search results. mitoproteome.org

Cell Cycle Arrest Induction Mechanisms

Preclinical studies have indicated that this compound is associated with the induction of G2/M phase cell cycle arrest. However, the specific molecular mechanisms underlying this cell cycle arrest by this compound were not elucidated in the provided information.

Autophagy Modulation Studies in Cancer Cells

Information regarding the direct modulation of autophagy by this compound in cancer cells was not found within the scope of the provided search results.

Inhibition of Angiogenesis in Preclinical Models

This compound has been referenced in the context of inhibiting mouse-derived tumor angiogenesis, with comparisons drawn to VEGFR2 inhibitors. This suggests a potential role for this compound in anti-angiogenic strategies in preclinical models, although explicit mechanistic details were not provided in the available information.

Modulation of Cell Proliferation in Various Cancer Cell Lines

This compound demonstrates potent modulation of cell proliferation, as evidenced by its selective cytotoxicities and extremely low ED50 values in human tumor cell lines. nih.gov Its ability to inhibit the proliferation of cells, including MCF-7 human breast carcinoma, underscores its significant impact on cancer cell growth. nih.gov

Multidrug Resistance Reversal Mechanisms in Cancer Cells

Detailed mechanistic investigations specifically on this compound's role in reversing multidrug resistance in cancer cells were not identified in the provided search results.

Anti-inflammatory Mechanism Research

Research indicates that Annonaceous acetogenins, as a class, possess anti-inflammatory properties. wikidata.org Specifically, this compound and related compounds are reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. nih.gov While detailed mechanistic pathways for this compound's anti-inflammatory action are still being elucidated, the general anti-inflammatory activity observed in extracts from Annona squamosa L., which contains this compound, includes significant oedema suppression. plantaedb.com This suggests a potential role in modulating inflammatory responses.

Antimicrobial and Antiparasitic Research Studies

Annonaceous acetogenins are broadly known for their antimicrobial and antiparasitic activities. nih.govwikipedia.orgwikidata.org However, it is important to note that while bullatacin (B1665286), a closely related acetogenin, has demonstrated pesticidal activity, this compound itself has been reported to lack such activity in some studies. scgarai.dr.innih.gov Despite this, the broader antimicrobial potential of extracts containing this compound has been investigated.

Antiviral Activity Investigations

Extracts from Annona glabra, which contain this compound, bullatacin, and asimicin, have shown promising antiviral activities. These extracts demonstrated pronounced antiviral activity against Herpes Simplex Virus type 1 (HSV1) and moderate activity against Hepatitis A Virus (HAV). The antiviral performance against HSV1 was comparable to that of acyclovir (B1169) in certain experimental protocols, exhibiting significant protective and virucidal effects.

Antibacterial Activity Mechanisms

This compound is recognized for its general anti-microbial activity, including against bacteria. nih.gov Extracts from Annona squamosa L., a source of this compound, have exhibited antibacterial activity against various bacterial species, including Neisseria gonorrhoeae, Escherichia coli, and Staphylococcus aureus. plantaedb.com While the precise antibacterial mechanisms of this compound are not extensively detailed, the presence of various functional groups within Annona squamosa extracts is thought to contribute to their antimicrobial properties. wikipedia.org

Antifungal Activity Studies

This compound, as part of the acetogenin class, is noted for its anti-microbial activity against fungi. nih.gov Extracts derived from Annona squamosa L. have been reported to possess antifungal activity, for instance, against Colletotrichum capsici. plantaedb.com Furthermore, fractions of Annona cherimola leaf extract, containing acetogenins, have demonstrated significant antifungal effects against Fusarium oxysporum, with increased inhibitory activity observed as purification progresses, suggesting the active role of acetogenins in these effects.

Antiprotozoal Activity (e.g., Antimalarial, Anti-leishmanial)

Annonaceous acetogenins are well-documented for their antiparasitic and antimalarial properties. nih.govwikipedia.orgwikidata.orguni.lu The α,β-unsaturated δ-lactone moiety, a characteristic feature of acetogenins like this compound, is considered crucial for their antiprotozoal activity. This moiety can act as a Michael acceptor, interacting with nucleophilic amino acid residues in parasitic biomolecules. While specific data for this compound's direct antiprotozoal activity is limited in the provided information, the class of α,β-unsaturated δ-lactones has shown high activity against parasites such as Trypanosoma cruzi and Leishmania spp.. Bullatacin, a related acetogenin, has been shown to inhibit cyclic AMP (cAMP) and cyclic GMP (cGMP) in some cell lines, which is a possible mechanism for its observed malaria growth inhibition.

Immunomodulatory Potential in Research Models

Annonaceous acetogenins are known to possess immunosuppressive effects. nih.govwikipedia.org While direct immunomodulatory studies focusing solely on this compound are limited in the provided data, related acetogenins like bullatacin have been shown to trigger immunogenic cell death in colon cancer cells. This process involves the activation of endoplasmic reticulum chaperones, which can influence the immune response to cancer cells, thereby demonstrating an indirect immunomodulatory potential. uni.lu

Molecular and Cellular Mechanisms of Action of Bullatacinone

Mitochondrial Complex I Inhibition and Bioenergetic Impact

Bullatacinone, a member of the Annonaceous acetogenin (B2873293) family of natural compounds, exerts its potent biological effects primarily through the profound inhibition of the mitochondrial electron transport chain. tandfonline.comresearchgate.net The principal target of this compound is Complex I, also known as NADH:ubiquinone oxidoreductase. tandfonline.comresearchgate.net This enzyme complex is the first and largest of the five complexes involved in oxidative phosphorylation. By binding to and inhibiting Complex I, this compound effectively blocks the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. tandfonline.com

This inhibition disrupts the entire downstream process of electron flow, which has a significant bioenergetic impact on the cell. The action of this compound is comparable, and in some cases more potent than, rotenone, a classic and well-characterized inhibitor of Complex I. tandfonline.com Research comparing various acetogenins (B1209576) has shown that structural features, such as the presence and arrangement of tetrahydrofuran (B95107) (THF) rings and hydroxyl groups, influence the inhibitory potency. tandfonline.com For instance, studies on rat liver mitochondria demonstrated that derivatives like 30-OH and 31-OH-bullatacinone were among the most active acetogenins tested, showing slightly greater activity than rotenone. tandfonline.com

The table below presents the half-maximal inhibitory concentration (IC50) values for the inhibition of oxygen consumption in rat liver mitochondria by various acetogenins, illustrating the potent bioenergetic disruption caused by these compounds.

| Compound | Type | IC50 (nM/mg protein) |

| 30-OH-Bullatacinone | Bis-adjacent THF | ~15 |

| 31-OH-Bullatacinone | Bis-adjacent THF | ~16 |

| Rotenone | Reference Inhibitor | 17 |

| Bullatacin (B1665286) | Bis-adjacent THF | 20 |

| Asimicin | Bis-adjacent THF | 25 |

| Rolliniastatin-1 | Bis-adjacent THF | 30 |

| Squamocin (B1681989) | Mono-THF | 200 |

| Annonacin | Mono-THF | 500 |

| Data sourced from studies on rat liver mitochondria. tandfonline.com |

Effects on Cellular Respiration and ATP Production

The direct consequence of Mitochondrial Complex I inhibition by this compound is the severe impairment of cellular respiration and the subsequent depletion of cellular energy stores. tandfonline.comglosbe.com By blocking the electron transport chain at its entry point, this compound halts the pumping of protons across the inner mitochondrial membrane by Complex I. This disruption diminishes the proton-motive force that is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase (Complex V). glosbe.com

This blockade of the oxidative phosphorylation chain effectively cripples the cell's primary mechanism for energy production. glosbe.com Cancer cells, in particular, often exhibit high metabolic rates and a significant dependence on ATP to fuel rapid proliferation and other energy-demanding processes, such as the operation of efflux pumps that confer multidrug resistance. glosbe.com By drastically reducing the availability of ATP, this compound creates an energy crisis within the cell, which can trigger downstream apoptotic pathways and lead to cell death. This mechanism is central to its observed cytotoxic effects. researchgate.netnih.gov

Interaction with Membrane Proteins and Transporters

Evidence suggests that this compound interacts with specific membrane proteins, particularly ATP-binding cassette (ABC) transporters. researchgate.netglosbe.com These transporters, such as P-glycoprotein (P-gp/MDR1), function as ATP-dependent efflux pumps that actively expel a wide range of xenobiotics, including many anticancer drugs, from the cell. nih.govnumberanalytics.com The overexpression of these transporters is a common mechanism by which cancer cells develop multidrug resistance (MDR). numberanalytics.com

Studies have indicated that acetogenins, as a class, are substrates for these efflux pumps. researchgate.net This implies that in resistant cancer cells, this compound may be actively transported out of the cell, potentially reducing its intracellular concentration and efficacy. However, the mechanism of action of this compound is intrinsically linked to this interaction. The energy (ATP) required for the P-glycoprotein pump to function is produced primarily through the very mitochondrial processes that this compound inhibits. glosbe.com Therefore, by depleting cellular ATP levels, this compound can indirectly subvert this resistance mechanism by cutting off the energy supply required for its own expulsion. glosbe.com

Modulation of Intracellular Signaling Pathways (e.g., cAMP, cGMP, NF-κB, MAPK, PI3K/Akt/mTOR)

This compound and related acetogenins modulate several key intracellular signaling pathways that are critical for cell survival, proliferation, and apoptosis.

Cyclic AMP (cAMP) and Cyclic GMP (cGMP): Research on the closely related compound bullatacin has shown that it can induce apoptosis in human hepatoma cells by causing a time- and concentration-dependent decrease in the intracellular levels of both cAMP and cGMP. researchgate.net The most significant reduction in these second messengers occurred within 6 to 16 hours of exposure, correlating with the onset of apoptosis. researchgate.net This suggests that the disruption of cyclic nucleotide signaling is a key part of the compound's mechanism of action.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including ERK, JNK, and p38, are crucial regulators of cellular responses to stress. tandfonline.com Studies on annosquacin B, another acetogenin, have shown that it can selectively modulate MAPK signaling in multidrug-resistant breast cancer cells. tandfonline.com Specifically, it was found to increase the phosphorylation of p38 MAPK and decrease the phosphorylation of JNK, a combination of events that contributes to the induction of apoptosis. tandfonline.com While direct data on this compound is limited, this provides a strong indication of a likely class effect.

PI3K/Akt/mTOR and NF-κB Pathways: The PI3K/Akt/mTOR and NF-κB pathways are central to promoting cell survival and proliferation and are often constitutively active in cancer. nih.govfrontiersin.orgnih.gov While this compound is frequently listed in patent literature alongside inhibitors of these pathways, direct experimental evidence detailing its specific modulatory effects on NF-κB or PI3K/Akt/mTOR signaling is not extensively documented in publicly available research. google.comwarf.org Given the importance of these pathways in cancer, investigating the potential interactions of this compound with these signaling cascades is a critical area for future research.

The table below summarizes the known and potential effects of this compound and related acetogenins on key signaling pathways.

| Signaling Pathway | Effect | Compound Studied |

| cAMP | Reduction in intracellular levels | Bullatacin researchgate.net |

| cGMP | Reduction in intracellular levels | Bullatacin researchgate.net |

| MAPK (p38) | Increased phosphorylation (Activation) | Annosquacin B tandfonline.com |

| MAPK (JNK) | Decreased phosphorylation (Inhibition) | Annosquacin B tandfonline.com |

| PI3K/Akt/mTOR | Potential modulation; direct evidence lacking | This compound google.comwarf.org |

| NF-κB | Potential modulation; direct evidence lacking | This compound warf.orgepo.org |

Gene Expression and Proteomic Profiling in Response to this compound Exposure

Comprehensive analyses of the global changes in gene expression (transcriptomics) and protein levels (proteomics) following direct exposure to pure this compound are not widely available in the current scientific literature. Such studies are crucial for developing a complete picture of the cellular response to the compound, as they can reveal novel targets and affected pathways beyond the primary mechanism of action.

While some studies have conducted gene expression analysis on crude plant extracts containing this compound, these results are not specific to the compound itself. researchgate.net Proteomic and transcriptomic analyses are powerful hypothesis-generating tools that could identify, for example, which specific apoptotic genes are upregulated or which cell survival genes are downregulated in response to this compound-induced energy stress. nih.govnih.gov This remains a significant gap in the understanding of this compound's full mechanistic profile and represents a critical avenue for future investigation.

Structure Activity Relationship Sar Studies and Synthetic Chemistry Research

Rational Design and Total/Semi-Synthesis of Bullatacinone Analogs and Derivatives

The complex structure and limited natural availability of this compound and related acetogenins (B1209576) have spurred significant research into their rational design and synthesis. scite.ai A primary strategy involves structural simplification, particularly of the bis-tetrahydrofuran (bis-THF) core, to create analogs that are easier to synthesize while retaining biological activity. nih.govmdpi.com

One prominent approach has been the replacement of the bis-THF moiety with simpler polyether structures. Researchers have designed and synthesized analogs where the bis-THF core is substituted with ethylene (B1197577) glycol or catechol ethers. scite.ainih.gov These analogs were created to incorporate various lipophilic side chains, aiming to mimic the natural n-alkyl chain. nih.govmdpi.com The synthesis of these mimics often employs a convergent strategy, where different fragments of the molecule are prepared separately and then combined. nih.govmdpi.com For instance, a common pathway involves the synthesis of a polyether core fragment, which is then coupled with a separate γ-lactone fragment to yield the final analog. nih.gov

Another strategy in the rational design of this compound derivatives is the modification of the terminal lactone. While many natural acetogenins feature an α,β-unsaturated-γ-lactone, this compound possesses a ketolactone. Synthetic efforts have explored the creation of analogs with both types of lactones to investigate their impact on cytotoxicity. nih.gov Wu's group, for example, synthesized a series of polyether analogs featuring an α,β-unsaturated-γ-lactone, contrasting with the ketolactone in the mimics developed by Grée's group. nih.gov

The total synthesis of naturally occurring acetogenins, including those closely related to this compound, has also been a major focus, not only to confirm their structures but also to provide material for biological testing and to develop flexible synthetic routes that allow for the creation of diverse analogs. beilstein-journals.org These complex syntheses often involve stereocontrolled reactions to establish the correct three-dimensional arrangement of the multiple chiral centers. beilstein-journals.orgcapes.gov.br

| Analog Type | Synthetic Modification | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| Polyether Mimics | Replacement of bis-THF core with ethylene glycol or catechol ethers. | Condensation of solketal (B138546) mesylate, ethylene glycol, and epichlorohydrin, followed by coupling with a γ-lactone fragment. | scite.ainih.gov |

| AA005 Mimic | Replacement of both THF rings with a diethylene glycol ether unit. | A simplified, gram-scale laboratory synthesis was developed for this derivative. | mdpi.comresearchgate.net |

| Dihydroxylated Analogs | Introduction of dihydroxyl groups near the ether bonds in polyether mimics. | Convergent synthesis involving an aldol (B89426) reaction to form the γ-lactone fragment. | mdpi.com |

| Bivalent Mimetics | Creation of linear dimeric compounds mimicking natural acetogenins. | Designed with bis-terminal functionalities, such as benzoquinone. | researchgate.net |

Elucidation of Key Structural Features for Biological Activity

Structure-activity relationship (SAR) studies aim to identify the specific molecular features responsible for a compound's biological effects. gardp.org For this compound and other Annonaceous acetogenins, research has pinpointed several key structural components that are crucial for their potent cytotoxicity. nih.gov

The core structure of these compounds consists of a long aliphatic chain, a central oxygenated core (often containing THF rings), and a terminal γ-lactone ring. ontosight.ainih.gov Variations in each of these regions significantly impact biological activity.

The γ-Lactone Ring: The α,β-unsaturated γ-lactone moiety is a critical feature for the high potency of many acetogenins. mdpi.comnih.govresearchgate.net This group acts as a Michael reaction acceptor, which is believed to be involved in its mechanism of action, potentially through the inhibition of STAT3 activation. nih.gov While this compound itself has a ketolactone, the unsaturated version is a hallmark of many of the most potent compounds in this class. researchgate.net The terminal lactone subunit is considered necessary for most of the reported biological activities. researchgate.net

The Tetrahydrofuran (B95107) (THF) Core: The central THF ring system is a major determinant of activity. mdpi.comresearchgate.net Generally, acetogenins with adjacent bis-THF rings are more active than those with a single THF ring or non-adjacent rings. mdpi.comnih.gov The presence of two or more hydroxyl groups accompanying the THF rings is also suggested to be related to their antineoplastic activity. mdpi.comnih.gov

The Hydroxyl Groups: The number, position, and stereochemistry of hydroxyl groups along the hydrocarbon chain are crucial for activity. mdpi.comnih.gov These groups contribute to the binding of the molecule to its biological target, such as mitochondrial complex I. ontosight.aidovepress.com Molecular modeling studies have shown that these hydroxyl groups form critical hydrogen bonds with amino acid residues in the active site of target proteins. dovepress.com

The Aliphatic Chain: The long hydrocarbon chain is another essential element. ontosight.ai Its length and hydrophobicity are thought to play a role in the molecule's ability to traverse cell membranes and interact with the hydrophobic regions of its target. dovepress.com Studies comparing analogs have suggested that a longer alkyl chain between the THF core and the lactone ring can lead to stronger interactions and greater binding efficiency. dovepress.com

| Structural Feature | Role in Biological Activity | Reference |

|---|---|---|

| α,β-Unsaturated γ-Lactone | Considered essential for high potency; acts as a Michael acceptor. | mdpi.comnih.govresearchgate.net |

| Adjacent bis-THF Rings | Generally confers higher activity compared to mono-THF or non-adjacent bis-THF structures. | mdpi.comnih.gov |

| Flanking Hydroxyl Groups | Crucial for binding to the target protein, often forming hydrogen bonds. The number and position are critical. | mdpi.comnih.govdovepress.com |

| Long Aliphatic Chain | Contributes to hydrophobicity and proper positioning within the target's binding pocket. | dovepress.comontosight.ai |

Impact of Stereochemistry on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of this compound and other acetogenins. ijpsjournal.comrijournals.com These complex molecules contain multiple chiral centers, meaning they can exist as numerous stereoisomers. The specific spatial orientation of the hydroxyl groups and the substituents on the THF rings dramatically influences their potency and selectivity. mdpi.comnih.gov

The relative stereochemistry within the adjacent bis-THF core is a particularly critical factor. nih.gov For example, adjacent bis-THF acetogenins with a threo/cis/threo/cis/erythro relative configuration have been identified as one of the most potent subgroups. nih.gov The synthesis of analogs with different stereochemical arrangements has demonstrated that even subtle changes can lead to significant differences in cytotoxicity. This highlights that a precise three-dimensional structure is required for optimal interaction with the biological target. nih.gov

Furthermore, the stereochemistry of the hydroxyl groups along the aliphatic chain is also a key determinant of activity. nih.gov The specific threo or erythro configuration of adjacent hydroxyls affects how the molecule folds and presents itself to its target enzyme, influencing binding affinity. capes.gov.br For instance, the presence of an erythro vicinal diol was identified as a new feature in the bulladecinones, close relatives of this compound. capes.gov.br

The challenge in the total synthesis of these compounds lies in controlling the stereochemistry at each of these chiral centers. beilstein-journals.orgcapes.gov.br Synthetic chemists use stereoselective reactions and chiral catalysts to produce a single, desired stereoisomer, as different isomers can have vastly different biological effects, with one being highly active and another being nearly inactive. nih.govnumberanalytics.com The co-occurrence of diastereomeric pairs in nature, such as squamocins I and J, further underscores the subtle yet critical role of stereochemistry in this class of compounds. jst.go.jp

Computational Chemistry and Molecular Modeling Approaches for SAR Analysis

In conjunction with experimental synthesis and biological testing, computational chemistry and molecular modeling have become invaluable tools for analyzing the structure-activity relationships of this compound and its analogs. preprints.org These in silico methods provide insights into the molecular interactions between the acetogenins and their biological targets, facilitating a more rational approach to drug design. rsc.org

Molecular docking is a primary computational technique used in these studies. researchgate.net This method predicts the preferred orientation and binding affinity of a ligand (such as a this compound analog) when bound to a target protein. dovepress.com For acetogenins, docking studies have been performed to model their interaction with mitochondrial complex I, which is widely considered their primary target. researchgate.net These models help to visualize how the key structural features—the THF rings, hydroxyl groups, and lactone—fit into the binding site and which specific amino acid residues they interact with. dovepress.com

For example, modeling studies have shown that the hydroxyl groups of acetogenins form specific hydrogen bonds with residues like Ser106, Asp107, and Arg139 in the active site of target proteins, while the α,β-unsaturated-γ-lactone moiety is often buried within a specific pocket. dovepress.com This information helps explain the experimental observation that the position and stereochemistry of these groups are critical for activity.

These computational approaches are also used to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed analogs before they are synthesized. researchgate.net By calculating parameters such as binding energy, researchers can prioritize the synthesis of compounds that are most likely to be potent inhibitors. In one in silico study evaluating 20 different acetogenins as potential inhibitors of checkpoint kinase 2 (CHK2), this compound was shown to have favorable binding energy, illustrating the utility of these methods for exploring potential new targets and mechanisms of action. researchgate.net

| Compound | Target | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Annomuricin A | Bcl-Xl | Molecular Docking | Hydroxyl groups formed hydrogen bonds with Arg132, Asp133, Asn136, and Arg139. | dovepress.com |

| Annohexocin | Bcl-Xl | Molecular Docking | Hydroxyl groups formed six hydrogen bonds with Ser106, Asp107, Leu108, Leu130, and Arg139. | dovepress.com |

| This compound | CHK2 Kinase | Molecular Docking | Showed good binding energy, suggesting potential as a CHK2 inhibitor. | researchgate.net |

| Glabracin A | CHK2 Kinase | Molecular Docking | Exhibited the highest binding energy (-14.9 kcal/mol) among 20 acetogenins tested. | researchgate.net |

Advanced Delivery Systems Research for Bullatacinone Preclinical/in Vitro Focus

Nanoparticle Encapsulation and Targeted Delivery Strategies (e.g., Liposomes, Polymeric Nanoparticles)

Nanoparticle-based delivery systems offer a promising avenue for administering highly toxic compounds like bullatacinone. By encapsulating the drug, these systems can protect it from degradation, control its release, and potentially target it to tumor tissues through passive or active mechanisms.

Liposomes:

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. Research into liposomal formulations of Annonaceous acetogenins (B1209576), the class of compounds to which this compound belongs, has shown potential for enhanced anti-tumor activity.

In one study, a novel liposomal co-delivery system was developed for Annonaceous acetogenins (ACGs) and ginsenoside Rh2. mdpi.comnih.govmdpi.com This research aimed to leverage the synergistic anti-tumor effects of both compounds and improve the delivery of the highly lipophilic ACGs. The liposomes were prepared using ginsenoside Rh2 as a membrane material in place of cholesterol, co-loaded with ACGs. nih.gov The resulting liposomes demonstrated favorable characteristics for drug delivery, including a small particle size and high encapsulation efficiency. nih.govmdpi.com

The in vitro cytotoxicity of these liposomal formulations was evaluated against U87 MG glioma cells. The results indicated that the liposomal encapsulation of ACGs (ACGs-Lipo) significantly enhanced their cytotoxic effects compared to the free drug. mdpi.com Furthermore, the co-loaded liposomes containing both ACGs and Rh2 ((ACGs + Rh2)-Lipo) exhibited even stronger cytotoxicity. nih.govmdpi.com

| Formulation | Mean Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Cytotoxicity (IC50 in ng/mL) against U87 MG cells |

|---|---|---|---|

| Free ACGs | N/A | N/A | 1.10 ± 0.80 |

| ACGs-Lipo | ~80 | ~97 | 0.34 ± 0.06 |

| (ACGs + Rh2)-Lipo | ~80 | ~97 | Data indicates stronger toxicity than ACGs-Lipo |

Data sourced from a study on a liposomal co-delivery system for Annonaceous acetogenins. mdpi.comnih.govmdpi.com

Polymeric Nanoparticles:

Polymeric nanoparticles, made from biodegradable and biocompatible polymers, represent another key strategy for the delivery of potent cytotoxic agents like bullatacin (B1665286). These nanoparticles can improve drug solubility and stability and provide controlled release.

One study focused on the encapsulation of bullatacin in nanoparticles made of poly(ε-caprolactone)-poly(ethylene glycol) (PCL-PEG). mdpi.comencyclopedia.pub This formulation was tested against the 4T1 breast cancer cell line and in breast tumor-bearing mice. The study successfully produced encapsulated nanoparticles with a high percentage in the 20–60 nm size range. mdpi.comencyclopedia.pub These bullatacin-loaded nanoparticles demonstrated a significantly greater ability to reduce tumor volume in vivo compared to the administration of free bullatacin. mdpi.comencyclopedia.pub

Another approach has involved the use of supramolecular polymer micelles with β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin to encapsulate bullatacin, aiming to improve its delivery characteristics. encyclopedia.pub

Prodrug Design and Synthesis for Enhanced Efficacy and Research Utility

Prodrug design is a chemical approach to overcoming the limitations of a drug by modifying its structure. For this compound, this strategy aims to improve its solubility, stability, and tumor-targeting capabilities. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.

Research in this area has explored the synthesis of prodrugs of Annonaceous acetogenins by attaching specific promoieties to the core molecule. One such study focused on creating dipeptide-annonaceous acetogenin (B2873293) prodrugs. researchgate.net The rationale is to create a compound that can be selectively activated at the tumor site by enzymes that are overexpressed in the tumor microenvironment, such as fibroblast activation protein (FAP).

In this context, a Boc-Gly-Pro dipeptide was attached to squamocin (B1681989) and bullatacin. nih.gov The in vitro studies showed that these prodrugs could be activated by the FAP enzyme, leading to a significant increase in their anticancer potency. nih.gov While this research provides a proof-of-concept for the prodrug approach for this class of compounds, detailed studies focusing specifically on this compound prodrugs, including their synthesis, activation, and efficacy, are an area for further investigation.

Another study prepared two prodrugs of carbohydrate mimetics of mono-THF-containing acetogenins conjugated to a ligand for prostate-specific membrane antigen (PSMA). These conjugates showed significantly higher activity against a PSMA-positive prostate tumor cell line compared to a PSMA-negative one, demonstrating the potential for targeted delivery. mdpi.com

Solubility Enhancement Strategies for Research Applications (e.g., Glycosylation)

A significant challenge in the preclinical development of this compound is its high lipophilicity and poor water solubility, which limits its therapeutic evaluation. nih.govresearchgate.net To address this, researchers have investigated glycosylation—the attachment of sugar moieties—as a strategy to enhance its solubility and potentially improve its cancer-targeting properties. nih.govresearchgate.net

A study detailed the synthesis of glycosylated derivatives of the Annonaceous acetogenins squamocin and bullatacin. nih.govresearchgate.net Glucose or galactose was conjugated to the parent compounds either through direct glycosylation or via a "click reaction" (Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition). nih.govresearchgate.net

The results showed that the solubility of a galactosylated squamocin derivative was significantly improved in phosphate-buffered saline (PBS) compared to the parent compound. nih.govresearchgate.net The in vitro cytotoxicity of these glycosylated derivatives was evaluated against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). nih.govresearchgate.net The study found that most of the glycosyl derivatives maintained a comparable level of anticancer activity to the parent compounds. nih.govresearchgate.net This suggests that glycosylation can successfully enhance solubility without significantly compromising the cytotoxic potency of the acetogenin core structure.

| Compound | Modification | Solubility in PBS (pH 7) | In Vitro Cytotoxicity against HeLa, A549, and HepG2 cell lines |

|---|---|---|---|

| Squamocin | Parent Compound | Not detected | Potent |

| Galactosylated Squamocin 13 | Glycosylation | 1.37 mg/mL | Comparable to parent compound |

| Bullatacin | Parent Compound | Poorly soluble | Potent |

| Glycosylated Bullatacin Derivatives | Glycosylation | Improved (inferred) | Comparable to parent compound |

Data sourced from a study on the synthesis and cytotoxic properties of Annonaceous acetogenin glycoconjugates. nih.govresearchgate.net

The rationale behind using glycosylation for cancer targeting is based on the observation that cancer cells often overexpress glucose transporters to meet their high metabolic demands. nih.gov Therefore, a glycosylated drug may be preferentially taken up by cancer cells.

Methodological Advancements in Bullatacinone Research

High-Throughput Screening Assays for Compound Derivatives

High-throughput screening (HTS) methodologies, while not yet established in a standardized protocol specifically for the more than 400 known Annonaceous acetogenins (B1209576), are crucial for efficiently evaluating the biological activities of natural product derivatives. researchgate.net The development of HTS assays is essential for navigating the vast chemical space of bullatacinone analogues to identify candidates with improved potency and selectivity.

Research into the extracts of the Annonaceae family has utilized automated systems to accelerate cytotoxicity testing. For instance, a high-throughput screening system, the Biomek 3000, was employed to assess the cytotoxicity of extracts from Anaxagorea dolichocarpa and Duguetia chrysocarpa against various human tumor cell lines. tjpr.org This type of automated liquid handling system allows for the rapid testing of numerous samples at multiple concentrations, a foundational step in screening for potent derivatives. tjpr.org

Furthermore, advancements in mass spectrometry have paved the way for innovative screening approaches. A proposed method utilizes a droplet-liquid microjunction-surface sampling probe connected to an ultra-high-performance liquid chromatography and high-resolution mass spectrometry (UPLC-HRMS/MS) system. htximaging.com This technique enables the rapid, spatially-specific screening of acetogenins directly from plant tissues, which could be adapted for the high-throughput analysis of synthesized this compound derivatives. htximaging.com Cytotoxicity assays, such as the brine shrimp lethality test and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used endpoints for these screening efforts. tjpr.orgum.edu.mymdpi.com The brine shrimp assay, for example, was instrumental in the initial bioactivity-directed fractionation that led to the isolation of bullatacin (B1665286) and this compound. nih.govpurdue.edu

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) for Mechanistic Elucidation

Omics technologies provide a comprehensive, system-wide view of the molecular mechanisms underlying the bioactivity of natural products like this compound. These approaches allow for the unprejudiced analysis of changes in genes, transcripts, proteins, and metabolites in response to compound treatment, offering deep insights into its mode of action. nih.govnih.gov

Metabolomics, in particular, has been applied to the study of Annonaceous plants. An untargeted analysis using liquid chromatography-mass spectrometry (LC-MS) is a powerful strategy for detecting a wide array of metabolites. nih.gov This approach has been used to analyze Annonaceous acetogenins and to discriminate between different plant genotypes based on their metabolic profiles. nih.gov For example, a study on Annona squamosa, a source of this compound, utilized metabolomics to investigate the regulation of metabolic pathways, including those for glutathione, arginine, and proline. nih.gov Such studies are critical for understanding how this compound may alter cellular metabolism in cancer cells to exert its cytotoxic effects. nih.gov

Transcriptomics can reveal which genes are activated or suppressed by the compound, offering clues about the cellular pathways being affected. nih.gov While specific transcriptomic studies on this compound are not widely reported, the methodology has been used to explore mechanisms of resistance in various biological systems and holds promise for elucidating the complex response of cancer cells to acetogenin (B2873293) treatment. nih.govsinica.edu.tw Similarly, proteomics can identify the protein targets of this compound, which is known to inhibit Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial respiratory chain. mdpi.compurdue.eduresearchgate.net Advanced proteomics could identify other potential off-target effects or downstream consequences of this primary inhibition. ingentaconnect.com

The integration of multiple omics platforms (multi-omics) offers a powerful approach to build a holistic picture of this compound's mechanism, connecting genomic potential, transcriptomic response, proteomic machinery, and metabolic output. nih.gov

Advanced Imaging Techniques for Cellular Localization and Dynamics (e.g., Confocal Microscopy, Live-Cell Imaging)

Understanding where a compound localizes within a cell is key to deciphering its mechanism of action. Advanced imaging techniques, such as confocal microscopy and live-cell imaging, are indispensable tools for visualizing the subcellular distribution and dynamics of this compound and its derivatives.

A general and powerful strategy for this involves converting a natural product into a fluorescent probe. researchgate.net This is achieved by attaching a fluorescent dye to the molecule, which can then be introduced to living cells and tracked using fluorescence microscopy. This method allows for the real-time visualization of the compound's uptake, distribution, and association with specific organelles. researchgate.net For instance, this approach has been used to profile the cellular uptake and localization of members of the acetogenin family, among other natural products. researchgate.net

Studies on other complex molecules provide a blueprint for how this compound could be investigated. For example, researchers have used fluorescence microscopy to demonstrate that certain probes selectively accumulate in the mitochondria of parasitic cells, which is consistent with the known mitochondrial target of acetogenins. mdpi.com In other work, the intracellular localization of a doxorubicin (B1662922) conjugate was studied in epithelial cells using fluorescence microscopy, revealing its concentration in the nucleus and association with chromatin. hilarispublisher.com These examples highlight the power of imaging to reveal the precise subcellular targets and trafficking of bioactive compounds, providing critical evidence to support mechanistic hypotheses derived from omics data.

Future Directions and Research Challenges for Bullatacinone

Elucidation of Novel Molecular Targets and Pathways

While the primary mechanism of action for many acetogenins (B1209576), including the related compound bullatacin (B1665286), is the inhibition of mitochondrial complex I, further research is needed to identify and validate other molecular targets for bullatacinone. colab.ws Recent studies have indicated that bullatacin can induce immunogenic cell death (ICD) in colon cancer cells by activating the endoplasmic reticulum stress (ERS) signaling pathway. nih.gov This suggests that this compound may also modulate immune responses and ERS, opening new avenues for investigation beyond its established effects on cellular energy metabolism.

Furthermore, research on bullatacin has shown it can reduce intracellular levels of cAMP and cGMP, which plays a role in inducing apoptosis in certain cancer cells. researchgate.net Investigating whether this compound shares this mechanism is a crucial next step. The discovery that some simplified synthetic analogues of this compound affect the cell cycle at the G1 or G2/M phases, a different pattern from natural acetogenins, suggests that these analogues may have different molecular targets. nih.gov Identifying these alternative pathways could lead to the development of derivatives with novel mechanisms of action.

Addressing Research Hurdles in Preclinical Optimization (e.g., selectivity, metabolic stability)

A significant challenge in the preclinical development of this compound and other acetogenins is optimizing their pharmacological properties. While highly potent, issues of selectivity and metabolic stability need to be addressed. nih.gov this compound has demonstrated selective cytotoxicity against certain human tumor cell lines, such as MCF-7 human breast carcinoma. nih.gov However, enhancing this selectivity to minimize effects on healthy cells is a key goal.

The development of synthetic mimics and derivatives is a promising strategy to overcome these hurdles. mdpi.com For instance, simplified analogues of this compound have been synthesized to improve properties like metabolic stability. nih.gov Although these initial analogues showed less cytotoxic activity than the natural compound, they provide a foundation for further structural modifications. nih.gov The goal is to create derivatives that retain high potency against cancer cells while having improved pharmacokinetic profiles, including better bioavailability and a longer half-life. nih.gov Understanding the structure-activity relationships is critical to guide the design of these new molecules. mdpi.com

Development of Sustainable and Scalable Production Methods for Research Supply

The limited availability of this compound from natural sources poses a significant bottleneck for extensive preclinical and future investigational studies. This compound is isolated from the bark of plants like Annona bullata and Annona squamosa. nih.govnih.gov However, the concentration of these compounds in natural sources is often low, and obtaining large quantities is challenging. mdpi.com

Therefore, developing sustainable and scalable production methods is a critical research priority. Chemical synthesis is one approach, and though the complex structure of this compound presents a formidable challenge, progress has been made in synthesizing mimics and analogues. nih.govmdpi.com For example, a mimic of bullatacin, known as AA005, has been synthesized at the gram-scale, demonstrating the feasibility of producing these complex molecules in the lab. mdpi.com Further advancements in synthetic chemistry and the exploration of biosynthetic pathways and metabolic engineering in microbial systems could provide a more sustainable and reliable supply of this compound for research purposes. researchgate.net

Investigation of Synergistic Combinations with Other Research Compounds

Exploring the synergistic effects of this compound with other research compounds and conventional chemotherapeutic agents is a promising strategy to enhance its therapeutic potential. nih.gov The combination of natural compounds with standard cancer therapies can often lead to improved efficacy and potentially overcome drug resistance. nih.govgoogle.com.na

Preclinical studies have shown that combining natural products with chemotherapy drugs can result in synergistic anticancer effects. nih.gov For example, bullatacin has shown activity against adriamycin-resistant cell lines, suggesting its potential utility in managing drug-resistant cancers. colab.ws Investigating this compound in combination with other agents that target different cellular pathways could lead to more effective and durable responses in preclinical cancer models. Such combinations might allow for the use of lower concentrations of each compound, potentially reducing toxicity while maximizing the anti-tumor effect.

Bridging the Gap from Fundamental Preclinical Research to Advanced Investigational Studies

Translating promising preclinical findings for compounds like this compound into advanced investigational studies is a major challenge in drug development. eccrt.comresearchgate.net This transition requires a comprehensive understanding of the compound's pharmacology and toxicology, which can only be achieved through rigorous preclinical testing. nih.gov A significant gap often exists between early-stage research and the requirements for clinical trials. harvard.edu

To bridge this gap for this compound, several key areas must be addressed. A thorough characterization of its in vivo efficacy and toxicity in relevant animal models is essential. rsisinternational.org Furthermore, developing a robust manufacturing process to ensure a consistent and high-quality supply of the compound is a critical step. eccrt.com Establishing a clear understanding of the pharmacokinetic and pharmacodynamic relationship is also crucial for designing potential future studies. nih.gov Successfully navigating these steps will be vital to determine if the potent in vitro activity of this compound can be translated into a viable investigational agent.

Q & A

Basic: What key structural and physicochemical properties of Bullatacinone should researchers prioritize when designing bioactivity studies?

Answer:

this compound (C₃₇H₆₆O₇) is a fatty acid derivative with a molecular weight of 621.4340 g/mol and a retention time (RT) of 1.05 min . Key properties to characterize include:

- Hydrophobicity : Critical for membrane permeability and cellular uptake.

- Stereochemistry : Impacts binding affinity to biological targets (e.g., enzymes or receptors).

- Stability : Assess pH and temperature sensitivity using HPLC or mass spectrometry (MS).

Methodology : Use nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography (GC) for purity, and computational modeling (e.g., LogP calculations) to predict bioavailability .

Advanced: How can researchers resolve contradictions in reported β-estimates of this compound’s neurobehavioral effects?

Answer:

Discrepancies in β-estimates (e.g., 0.247 vs. 0.285 in related fatty acids ) may arise from:

- Dose-response variability : Conduct systematic dose-ranging studies (e.g., 0.1–100 μM) in standardized models (e.g., Caenorhabditis elegans).

- Confounding variables : Control for genetic background, diet, and environmental stressors.

- Statistical rigor : Apply multivariate regression to isolate this compound-specific effects from co-varying factors (e.g., 16:1(5Z) fatty acid interactions) .

Recommendation : Replicate experiments across independent labs and perform meta-analyses to consolidate findings .

Basic: What experimental frameworks are recommended for validating this compound’s purity and identity in synthetic workflows?

Answer:

- Synthesis validation : Use tandem MS (LC-MS/MS) to confirm molecular weight (621.4340) and fragmentation patterns.

- Purity assessment : Quantify impurities via HPLC with UV detection (λ = 210–280 nm).

- Crystallography : For novel derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Guidelines : Follow the Beilstein Journal of Organic Chemistry’s protocols for reporting synthetic procedures and characterization data .

Advanced: How should researchers design studies to investigate this compound’s interaction with other fatty acids (e.g., 9,12-octadecadiynoic acid)?

Answer:

- Co-administration assays : Test this compound alongside 9,12-octadecadiynoic acid (β = 0.285 ) in vitro (e.g., lipid bilayer models) and in vivo (e.g., lipid metabolism mutants).

- Synergy/antagonism analysis : Apply the Chou-Talalay method to calculate combination indices (CI).

- Omics integration : Pair lipidomics with transcriptomics to map pathway crosstalk (e.g., β-oxidation or neurosignaling) .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Answer:

- Non-linear regression : Fit dose-response curves using the Hill equation (GraphPad Prism or R’s drc package).

- ANOVA with post hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for pairwise differences).

- Effect size reporting : Include β-estimates with 95% confidence intervals (e.g., β = 0.247, p = 0.013 ) to contextualize biological significance .

Advanced: What strategies mitigate bias when interpreting this compound’s therapeutic potential in preclinical models?

Answer:

- Blinded experiments : Randomize treatment groups and conceal compound identities during data collection.

- Negative controls : Include vehicle-only and structurally analogous inactive compounds.

- Reproducibility checks : Share raw datasets and protocols via open-access repositories (e.g., Zenodo) to enable independent validation .

Basic: How can researchers ensure their this compound hypotheses align with existing literature gaps?

Answer:

- Systematic reviews : Use PRISMA guidelines to identify understudied areas (e.g., this compound’s role in lipid-mediated apoptosis).

- Gap analysis tools : Map known fatty acid bioactivities (e.g., neurobehavioral β-estimates ) against this compound’s profile using tools like VOSviewer.

- Pilot studies : Conduct small-scale experiments to test feasibility before large-scale funding commitments .

Advanced: What interdisciplinary approaches enhance this compound’s mechanistic studies?

Answer:

- Computational docking : Predict this compound’s binding to fatty acid receptors (e.g., PPAR-γ) using AutoDock Vina.

- CRISPR-Cas9 screens : Identify genetic modifiers of this compound sensitivity in human cell lines.

- Cross-species validation : Compare effects in C. elegans, zebrafish, and mammalian models to assess conserved mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.